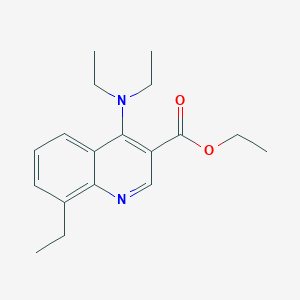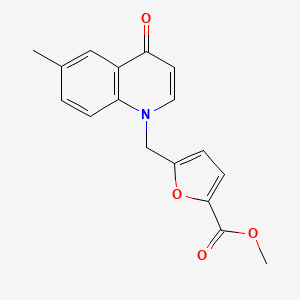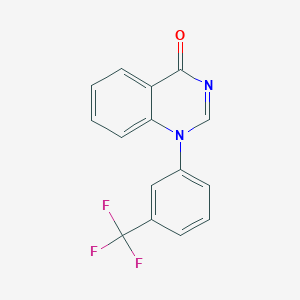![molecular formula C13H17N5O3 B11834365 (2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol CAS No. 215108-37-5](/img/structure/B11834365.png)
(2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5R)-5-(6-(Cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-(Cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the purine base: This can be achieved through cyclization reactions involving appropriate amines and formamide derivatives.
Attachment of the cyclopropylamino group: This step may involve nucleophilic substitution reactions.
Construction of the tetrahydrofuran ring: This can be synthesized through ring-closing reactions involving diols and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Substitution: The cyclopropylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield (2R,3S,5R)-5-(6-(Cyclopropylamino)-9H-purin-9-yl)-2-formyltetrahydrofuran-3-ol.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
It may serve as a probe to study biological processes involving purine metabolism and nucleoside analogs.
Medicine
Potential applications include the development of antiviral drugs, as the purine base is a common motif in many antiviral agents. It may also have anticancer properties due to its ability to interfere with DNA synthesis.
Industry
In the pharmaceutical industry, this compound could be used in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-5-(6-(Cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would likely involve its interaction with specific molecular targets such as enzymes involved in DNA synthesis or repair. The cyclopropylamino group may enhance its binding affinity to these targets, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Vidarabine: An antiviral drug with a similar structure but different substituents.
Cladribine: A chemotherapeutic agent with a similar purine base but different sugar moiety.
Uniqueness
The uniqueness of (2R,3S,5R)-5-(6-(Cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol lies in its specific combination of functional groups, which may confer unique biological activity and therapeutic potential.
Propriétés
Numéro CAS |
215108-37-5 |
|---|---|
Formule moléculaire |
C13H17N5O3 |
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H17N5O3/c19-4-9-8(20)3-10(21-9)18-6-16-11-12(17-7-1-2-7)14-5-15-13(11)18/h5-10,19-20H,1-4H2,(H,14,15,17)/t8-,9+,10+/m0/s1 |
Clé InChI |
XJXYMDXJBRCQMC-IVZWLZJFSA-N |
SMILES isomérique |
C1CC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES canonique |
C1CC1NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)
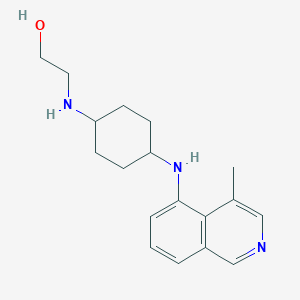
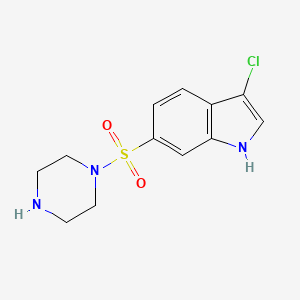
![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)
![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)
